molecular formula C16H28N2O2Si B12721325 Piperazine, 1-(2-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- CAS No. 118161-80-1

Piperazine, 1-(2-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-

Cat. No.: B12721325
CAS No.: 118161-80-1
M. Wt: 308.49 g/mol
InChI Key: COAXDNCPPNFYFX-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1-(2-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- typically involves multi-step organic reactions. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-bromoethyltrimethylsilane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The compound can be reduced to remove the trimethylsilyl group, yielding a hydroxyl group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-(2-hydroxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)piperazine.

    Reduction: Formation of 1-(2-methoxyphenyl)-4-(2-hydroxyethyl)piperazine.

    Substitution: Formation of various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

Piperazine, 1-(2-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of piperazine, 1-(2-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the trimethylsilyloxyethyl group, resulting in different chemical properties and biological activities.

    4-(2-((Trimethylsilyl)oxy)ethyl)piperazine: Lacks the methoxyphenyl group, affecting its interaction with biological targets.

Uniqueness

Piperazine, 1-(2-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is unique due to the presence of both the methoxyphenyl and trimethylsilyloxyethyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

CAS No.

118161-80-1

Molecular Formula

C16H28N2O2Si

Molecular Weight

308.49 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy-trimethylsilane

InChI

InChI=1S/C16H28N2O2Si/c1-19-16-8-6-5-7-15(16)18-11-9-17(10-12-18)13-14-20-21(2,3)4/h5-8H,9-14H2,1-4H3

InChI Key

COAXDNCPPNFYFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCO[Si](C)(C)C

Origin of Product

United States

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